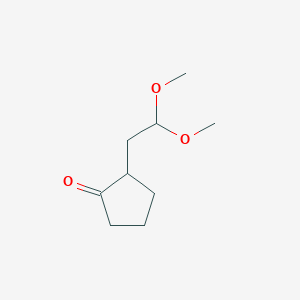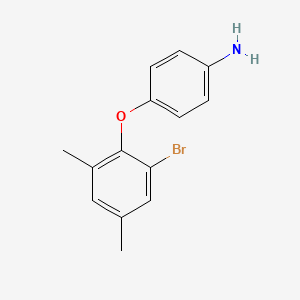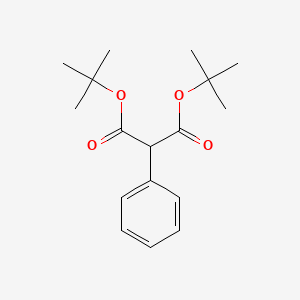![molecular formula C15H12N4O B14298701 N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide](/img/structure/B14298701.png)
N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide is an organic compound that belongs to the class of amides It features a fluorenylideneamino group attached to a diazenylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide typically involves the reaction of fluorenone with hydrazine to form fluorenylidenehydrazine. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions generally include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amide or diazenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Fluorenone derivatives
Reduction: Fluorenylamines
Substitution: N-substituted fluorenylacetamides
Wissenschaftliche Forschungsanwendungen
N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function and activity. The pathways involved may include:
Inhibition of enzyme activity: By binding to the active site of enzymes.
Interference with DNA replication: By intercalating into the DNA structure.
Modulation of signaling pathways: By interacting with receptors or other signaling molecules.
Vergleich Mit ähnlichen Verbindungen
N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide can be compared with other similar compounds, such as:
Fluorenone derivatives: Similar in structure but lack the diazenylacetamide group.
Azo compounds: Contain the diazenyl group but differ in the attached functional groups.
Acetamides: Similar in containing the acetamide moiety but differ in the attached aromatic groups.
The uniqueness of this compound lies in its combination of the fluorenylideneamino and diazenylacetamide groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H12N4O |
|---|---|
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide |
InChI |
InChI=1S/C15H12N4O/c1-10(20)16-18-19-17-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9H,1H3,(H,16,19,20) |
InChI-Schlüssel |
QYLOCLNECIRMLQ-UHFFFAOYSA-N |
Isomerische SMILES |
CC(=O)N/N=N/N=C1C2=CC=CC=C2C3=CC=CC=C31 |
Kanonische SMILES |
CC(=O)NN=NN=C1C2=CC=CC=C2C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[1-(Furan-2-yl)-2-nitroethyl]-2H-1,3-benzodioxole](/img/structure/B14298648.png)
![1-{[Iodo(dimethyl)silyl]methyl}piperidin-2-one](/img/structure/B14298650.png)

![Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene](/img/structure/B14298654.png)
![Benzene, [(hexylseleno)methyl]-](/img/structure/B14298655.png)

![Trimethyl(1-{2-[(trimethylsilyl)oxy]cyclohex-2-en-1-ylidene}ethoxy)silane](/img/structure/B14298674.png)
![2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid](/img/structure/B14298679.png)
![1,3-Dibromo-2-[(1,3-dibromo-2-fluoropropan-2-yl)oxy]-2-fluoropropane](/img/structure/B14298690.png)
![Magnesium, bromo[9-[(tetrahydro-2H-pyran-2-yl)oxy]nonyl]-](/img/structure/B14298692.png)

